molecular formula C24H19Cl3N2OS B2705947 2,4-dichloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide CAS No. 532975-29-4

2,4-dichloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide

Cat. No.: B2705947
CAS No.: 532975-29-4
M. Wt: 489.84
InChI Key: UXUCVJXGWGYUDO-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2,4-dichloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves multiple steps. The general synthetic route includes the following steps:

Chemical Reactions Analysis

2,4-dichloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2,4-dichloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

2,4-dichloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

2,4-dichloro-N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl3N2OS/c25-17-7-5-16(6-8-17)15-31-23-14-29(22-4-2-1-3-20(22)23)12-11-28-24(30)19-10-9-18(26)13-21(19)27/h1-10,13-14H,11-12,15H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUCVJXGWGYUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=C(C=C(C=C3)Cl)Cl)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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